Cas no 1246765-34-3 (Methyl 5-bromo-2-(methylsulfonyl)benzoate)

Methyl 5-bromo-2-(methylsulfonyl)benzoate structure
1246765-34-3 structure
Product Name:Methyl 5-bromo-2-(methylsulfonyl)benzoate
CAS No:1246765-34-3
MF:C9H9BrO4S
MW:293.134361028671
MDL:MFCD31558267
CID:5066231
Update Time:2025-07-23

Methyl 5-bromo-2-(methylsulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-bromo-2-(methylsulfonyl)benzoate
    • methyl 5-bromo-2-methylsulfonylbenzoate
    • Methyl 5-bromo-2-(methylsulfonyl)benzoate
    • MDL: MFCD31558267
    • Inchi: 1S/C9H9BrO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,1-2H3
    • InChI Key: NICOQGUTVAQIII-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C(=O)OC)C=1)S(C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 333
  • XLogP3: 2.3
  • Topological Polar Surface Area: 68.8

Methyl 5-bromo-2-(methylsulfonyl)benzoate Pricemore >>

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Additional information on Methyl 5-bromo-2-(methylsulfonyl)benzoate

Methyl 5-bromo-2-(methylsulfonyl)benzoate (CAS No. 1246765-34-3): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Methyl 5-bromo-2-(methylsulfonyl)benzoate, identified by its unique chemical identifier CAS No. 1246765-34-3, represents a significant compound in the realm of chemical biology and medicinal chemistry. This benzoate derivative, characterized by the presence of both a bromine substituent and a methylsulfonyl group, has garnered considerable attention due to its versatile structural features and potential applications in the synthesis of biologically active molecules.

The structural motif of methyl 5-bromo-2-(methylsulfonyl)benzoate consists of a benzoic acid backbone modified with a bromine atom at the 5-position and a methylsulfonyl group at the 2-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the construction of more complex chemical entities. The bromine atom, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions, while the methylsulfonyl group introduces both lipophilicity and metabolic stability, which are often desirable traits in drug candidates.

In recent years, the demand for sophisticated molecular tools in chemical biology has led to an increased interest in such halogenated sulfonylated benzoates. These compounds are frequently employed as key building blocks in the synthesis of inhibitors targeting various biological pathways. For instance, studies have demonstrated their utility in developing small-molecule modulators of protein-protein interactions, where the precise spatial arrangement of substituents is critical for achieving high specificity.

One notable application of methyl 5-bromo-2-(methylsulfonyl)benzoate is in the field of kinase inhibition. Kinases are enzymes that play pivotal roles in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the bromine atom, researchers can introduce this compound into libraries of kinase inhibitors through palladium-catalyzed cross-coupling reactions. The resulting derivatives can then be screened for their ability to modulate kinase activity. Recent advances in this area have shown that compounds derived from this scaffold exhibit promising inhibitory effects on certain kinases, making them attractive candidates for further development.

The influence of the methylsulfonyl group on the biological activity of these derivatives is another area of active investigation. This group not only enhances the lipophilicity of the molecule but also contributes to its metabolic stability, which are crucial factors for drug-like properties. In fact, several reports have highlighted the role of sulfonylated aromatic compounds in enhancing binding affinity to target proteins. The electron-withdrawing nature of the methylsulfonyl group can also modulate electronic properties, influencing interactions with biological targets at a molecular level.

Furthermore, methyl 5-bromo-2-(methylsulfonyl)benzoate has found utility in materials science and polymer chemistry. Its ability to undergo selective functionalization makes it a valuable precursor for designing novel polymers with tailored properties. For example, researchers have explored its incorporation into polymeric materials to enhance thermal stability and mechanical strength. These applications underscore the broad utility of this compound beyond traditional pharmaceutical applications.

The synthesis of methyl 5-bromo-2-(methylsulfonyl)benzoate itself is another area that has seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are particularly important for industrial applications where cost-effectiveness and reproducibility are paramount. Additionally, green chemistry principles have been increasingly integrated into synthetic routes, minimizing waste and reducing environmental impact.

Looking ahead, future research directions may explore novel derivatives of methyl 5-bromo-2-(methylsulfonyl)benzoate with enhanced biological activity or improved pharmacokinetic profiles. The integration of computational chemistry techniques will likely play a crucial role in designing these derivatives by predicting their binding modes to biological targets with high accuracy. Such computational approaches can accelerate the discovery process by identifying promising candidates for experimental validation.

In conclusion, methyl 5-bromo-2-(methylsulfonyl)benzoate (CAS No. 1246765-34-3) stands as a testament to the importance of structurally diverse intermediates in advancing chemical biology and medicinal chemistry. Its unique combination of reactivity and functional attributes makes it an indispensable tool for researchers seeking to develop innovative therapeutic agents and materials. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an even greater role in shaping the future of drug discovery and material science.

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